molecular formula C18H13FN2O4 B3004657 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952963-51-8

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3004657
CAS No.: 952963-51-8
M. Wt: 340.31
InChI Key: FOPCAIYDDVNSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of the isoxazole and benzo[d][1,3]dioxole moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an isoxazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group. Its molecular formula is C18H16FN3O4C_{18}H_{16}FN_3O_4 . The synthesis typically involves several steps:

  • Formation of the Isoxazole Ring : This is achieved by cyclizing hydroxylamine derivatives with appropriate carbonyl compounds.
  • Introduction of the Fluorophenyl Group : This can be done through halogenation reactions followed by amination.
  • Carboxamide Formation : The final step involves the reaction of the synthesized isoxazole with benzo[d][1,3]dioxole-5-carboxylic acid .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Specifically, derivatives containing isoxazole rings are noted for their effectiveness against multiple cancer cell lines by targeting pathways related to cell survival and proliferation .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism of Action
LS180 (Colorectal)13.8-fold improvement with doxorubicinInhibition of P-gp efflux pumps
VariousVaries by compoundInduction of apoptosis through caspase activation

Anti-inflammatory and Antimicrobial Effects

In addition to anticancer properties, the compound exhibits anti-inflammatory and antimicrobial activities. Its unique combination of functional groups allows it to interact with various biological targets, potentially modulating inflammatory pathways and inhibiting microbial growth .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity to these targets, while the isoxazole ring contributes to the overall biological activity. The compound may modulate cellular signaling pathways leading to altered physiological responses .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vitro Studies : In vitro testing on various cancer cell lines demonstrated significant cytotoxicity, particularly in combination with established chemotherapeutics like doxorubicin.
  • Animal Models : Animal studies have shown that administration of the compound resulted in reduced tumor growth rates compared to controls, indicating its potential for further development as an anticancer agent .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-13-4-1-11(2-5-13)16-8-14(21-25-16)9-20-18(22)12-3-6-15-17(7-12)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPCAIYDDVNSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.